![molecular formula C16H22N4O4 B2724330 N-isopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 921498-37-5](/img/structure/B2724330.png)
N-isopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound with significant interest in the fields of chemistry and pharmacology
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of N-isopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide involves multiple steps:
Preparation of the pyrido[2,3-d]pyrimidin core: This can be achieved by condensing appropriate pyridine and pyrimidine precursors under specific conditions, such as using strong acids or bases as catalysts.
Functionalization of the core structure: The core is then modified with various substituents, including the addition of propoxy, isopropyl, and methyl groups through selective substitution reactions.
Final formation of the acetamide derivative: The intermediate compounds are further processed to form the desired acetamide structure through amidation reactions, often requiring reagents like acetyl chloride and suitable solvents.
Industrial production methods: Industrial production of this compound would likely involve optimization of the synthetic route to increase yield and purity. This could include the use of more efficient catalysts, continuous flow reactors for better control of reaction conditions, and purification techniques such as chromatography or crystallization.
Types of reactions it undergoes:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of more oxidized derivatives.
Reduction: This compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the pyrido[2,3-d]pyrimidin core.
Substitution: The functional groups attached to the core structure can be further modified through nucleophilic or electrophilic substitution reactions, using reagents like halogenating agents or organolithium compounds.
Common reagents and conditions used in these reactions: Typical reagents include strong acids or bases, oxidizing agents, reducing agents, and organometallic compounds, under conditions such as elevated temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major products formed from these reactions: The major products depend on the specific reaction conditions but can include various oxidized, reduced, or substituted derivatives of the parent compound, each with distinct physical and chemical properties.
Scientific Research Applications
N-isopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide has a range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, it provides a versatile framework for chemical modification.
Biology: Explored for its potential effects on cellular processes, it can be used to study enzyme interactions, signaling pathways, and genetic regulation.
Medicine: Investigated for potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities due to its unique structure.
Industry: Utilized in the development of novel materials, pharmaceuticals, and agrochemicals, offering a platform for innovation in various sectors.
Mechanism of Action
The mechanism by which N-isopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide exerts its effects involves several key pathways:
Molecular targets: It can interact with specific proteins, enzymes, or receptors, altering their function and influencing biological processes.
Pathways involved: The compound may modulate signaling pathways, such as those involved in cell growth, apoptosis, or immune response, through its interaction with molecular targets.
Comparison with Similar Compounds
When compared to other similar compounds with a pyrido[2,3-d]pyrimidin core, N-isopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide stands out due to its unique functional groups, which confer distinct chemical and biological properties.
Similar compounds include:
Pyrido[2,3-d]pyrimidin derivatives with different alkyl or aryl substitutions.
Compounds with variations in the dioxo or propoxy groups, leading to different biological activities.
Overall, the distinct features of this compound make it a valuable compound for research and industrial applications, offering opportunities for further exploration and development.
Properties
IUPAC Name |
2-(1-methyl-2,4-dioxo-5-propoxypyrido[2,3-d]pyrimidin-3-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-5-8-24-11-6-7-17-14-13(11)15(22)20(16(23)19(14)4)9-12(21)18-10(2)3/h6-7,10H,5,8-9H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMBVSGCJCFYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(4-chlorophenyl)methanone](/img/structure/B2724248.png)
![2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2724249.png)
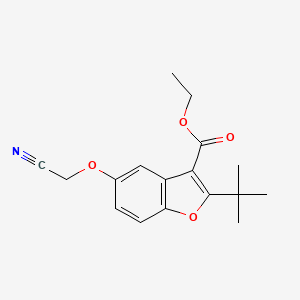
![N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-ethyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2724251.png)
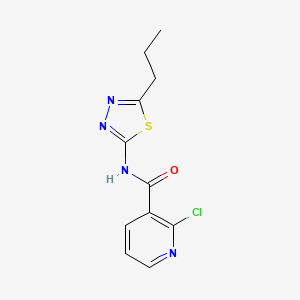
![(E)-4-fluoro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2724254.png)
![5-chloro-7-[(4-ethylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol;2,2,2-trifluoroacetic acid](/img/structure/B2724257.png)
![6-[[4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/new.no-structure.jpg)
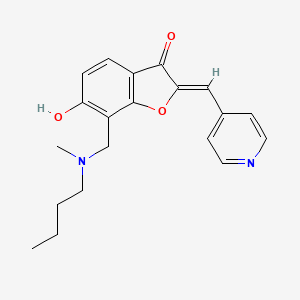

![N-[cyano(cyclohexyl)methyl]-3-hydroxy-4-nitrobenzamide](/img/structure/B2724265.png)
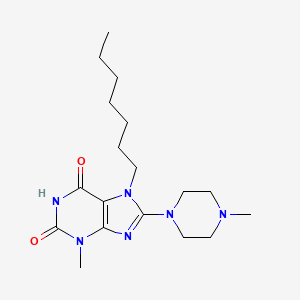
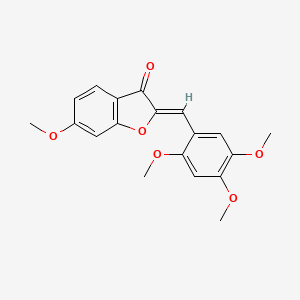
![3-chloro-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2724270.png)
